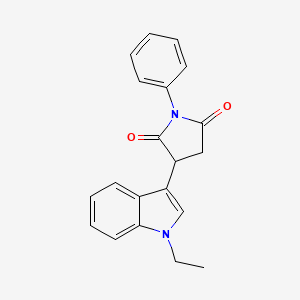

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione, also known as EFV or Efavirenz, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is commonly used in the treatment of HIV-1 infections. It was first approved by the FDA in 1998 and has since become an important component of antiretroviral therapy (ART) regimens for HIV-positive individuals. The purpose of

Scientific Research Applications

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its efficacy in the treatment of HIV-1 infections. In clinical trials, this compound has been shown to significantly reduce viral load and increase CD4+ T-cell counts in HIV-positive individuals. Additionally, this compound has been investigated for its potential use in the prevention of mother-to-child transmission of HIV-1.

Mechanism of Action

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione works by binding to the HIV-1 reverse transcriptase enzyme, specifically at a site located near the active site of the enzyme. This binding prevents the enzyme from converting viral RNA into DNA, thus inhibiting the replication of the virus.

Biochemical and Physiological Effects:

This compound has been shown to have a half-life of approximately 52 hours and is primarily metabolized by the liver. It has been associated with several side effects, including central nervous system (CNS) effects such as dizziness, insomnia, and vivid dreams. This compound has also been linked to rash and hepatotoxicity in some patients.

Advantages and Limitations for Lab Experiments

3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione is a useful tool for studying the replication of HIV-1 and the effects of NNRTIs on the virus. However, its use in lab experiments is limited by its potential side effects and the need for specialized equipment and facilities to handle the drug safely.

Future Directions

There are several areas of future research that could be explored with 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione. One potential direction is the development of new NNRTIs with improved efficacy and reduced side effects. Additionally, this compound could be investigated for its potential use in the treatment of other viral infections or as a component of combination therapy for HIV-positive individuals. Finally, the mechanisms of CNS effects associated with this compound could be further elucidated to better understand the drug's overall safety profile.

Conclusion:

This compound is an important component of ART regimens for HIV-positive individuals and has been extensively studied for its efficacy in reducing viral load and increasing CD4+ T-cell counts. Its mechanism of action involves binding to the HIV-1 reverse transcriptase enzyme, and it has been associated with several side effects, including CNS effects and rash. While this compound has limitations in lab experiments, it remains a valuable tool for studying the replication of HIV-1 and the effects of NNRTIs on the virus. Future research directions for this compound include the development of new NNRTIs, investigation of its potential use in other viral infections, and further elucidation of its CNS effects.

Synthesis Methods

The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-phenyl-2,5-pyrrolidinedione involves several steps, starting with the reaction of 1-phenyl-2,5-pyrrolidinedione with ethyl chloroformate to form the corresponding carbamate. This intermediate is then treated with sodium hydride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the desired product, this compound. The overall yield of this synthesis method is approximately 10%.

properties

IUPAC Name |

3-(1-ethylindol-3-yl)-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-2-21-13-17(15-10-6-7-11-18(15)21)16-12-19(23)22(20(16)24)14-8-4-3-5-9-14/h3-11,13,16H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFUMUUJPFDMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6100133.png)

![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100143.png)

![4-{[3-ethyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B6100153.png)

![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6100169.png)

![N-(2-methylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6100171.png)

![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6100184.png)

![2-(1-{[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine bis(trifluoroacetate)](/img/structure/B6100186.png)

![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100194.png)

![3-[2-(2-pyridinyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B6100202.png)

![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)

![3-chloro-N-({[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B6100216.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)